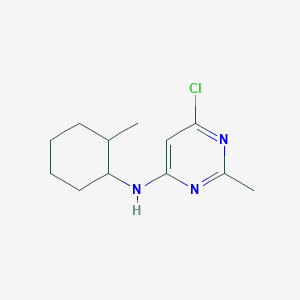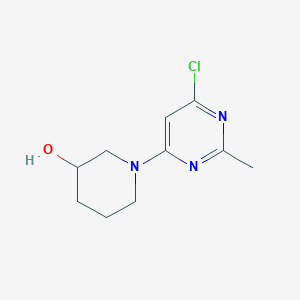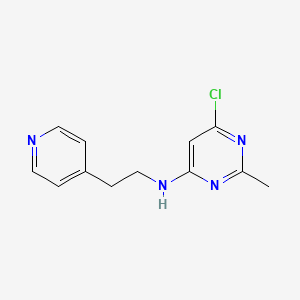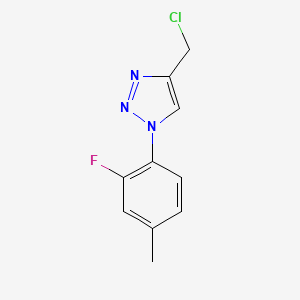![molecular formula C10H10ClN3O B1467460 [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248698-16-9](/img/structure/B1467460.png)
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
The compound “[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click chemistry”. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) .Molecular Structure Analysis
The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of multiple nitrogen atoms allows for various hydrogen bonding interactions, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to their three nitrogen atoms. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles depend on their substitution patterns. Generally, they are stable compounds and can engage in hydrogen bonding, making them soluble in polar solvents .Aplicaciones Científicas De Investigación
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol has been studied extensively in recent years due to its potential applications in various fields, ranging from medicinal chemistry to materials science. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease. The compound has also been studied for its potential applications in materials science, as it can be used as a starting material for the synthesis of a variety of compounds, as well as a building block for the construction of complex molecules. In addition, this compound has been studied for its potential applications in catalysis, as well as its ability to act as a ligand for metal complexes.
Mecanismo De Acción
The exact mechanism of action of [1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, this compound is thought to increase the levels of acetylcholine in the brain, which may improve cognitive function and memory. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. In animal studies, the compound has been shown to possess antioxidant and anti-inflammatory properties, as well as the ability to inhibit the enzyme acetylcholinesterase. In addition, this compound has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which may improve cognitive function and memory. The compound has also been shown to possess anti-tumor properties, as well as the ability to reduce the levels of certain pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a versatile molecule that can be used in a variety of laboratory experiments. One of the main advantages of using this compound is its high solubility in a variety of organic solvents, making it easy to work with. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. The compound is not very water-soluble, making it difficult to work with in aqueous solutions. In addition, the compound is not very stable in the presence of light or heat, making it important to work quickly and accurately when using this compound in laboratory experiments.
Direcciones Futuras
[1-(2-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol has a number of potential future directions, including further exploration of its medicinal chemistry applications, its potential applications in materials science, and its ability to act as a lig
Safety and Hazards
Propiedades
IUPAC Name |
[1-(2-chloro-4-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7-2-3-10(9(11)4-7)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSUJTDSPFASDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467377.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467378.png)

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467382.png)
amine](/img/structure/B1467384.png)
![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467389.png)




![6,6-Dioxo-6lambda6-thiaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1467396.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467397.png)
![[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467398.png)
